Zhan Catalyst-1B

Catalog No.
S6609673
CAS No.
918870-76-5
M.F
C33H43Cl2N3O3RuS
M. Wt
733.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zhan Catalyst-1B

CAS Number

918870-76-5

Product Name

Zhan Catalyst-1B

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium

Molecular Formula

C33H43Cl2N3O3RuS

Molecular Weight

733.8 g/mol

InChI

InChI=1S/C21H26N2.C12H17NO3S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h9-12H,7-8H2,1-6H3;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2

InChI Key

OXLURKCRXVAJQS-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)S(=O)(=O)N(C)C)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)S(=O)(=O)N(C)C)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

The exact mass of the compound Zhan Catalyst-1B, 96% is 733.144559 g/mol and the complexity rating of the compound is 1130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zhan Catalyst-1B (CAS 918870-76-5) is an advanced second-generation ruthenium alkylidene complex engineered for olefin metathesis [1]. Structurally derived from the Hoveyda-Grubbs architecture, it features a critical N,N-dimethylsulfamoyl electron-withdrawing group on the chelating isopropoxybenzylidene ligand [1]. This specific modification significantly weakens the Ru–O bond, accelerating catalyst initiation while simultaneously enhancing air and thermal stability [2]. For industrial procurement and process chemistry, Zhan Catalyst-1B provides a quantifiable baseline of broad functional group tolerance, rapid kinetics with sterically hindered dienes, and a differential solubility profile that permits straightforward catalyst recovery via alcohol precipitation, making it a scalable choice for pharmaceutical macrocyclization and complex material synthesis [1] [2].

Substituting Zhan Catalyst-1B with more common alternatives like Grubbs 2nd Generation or baseline Hoveyda-Grubbs II catalysts introduces quantifiable process bottlenecks, particularly in sterically demanding ring-closing metathesis (RCM) and large-scale manufacturing [1]. Standard Hoveyda-Grubbs catalysts suffer from slow initiation rates with hindered substrates, leading to prolonged reaction times and increased thermal degradation [2]. Conversely, Grubbs II catalysts, while active, are highly sensitive to air and often require higher mol% loadings (typically 2-5%) to achieve full conversion, driving up ruthenium costs and complicating trace metal remediation [3]. Furthermore, neither standard Grubbs nor Hoveyda-Grubbs complexes possess the specific sulfonamide-driven solubility profile of Zhan Catalyst-1B, meaning that generic substitution eliminates the ability to recover the catalyst via simple methanol precipitation, thereby increasing both downstream purification complexity and overall process mass intensity [1].

Yield and Impurity Control in Process-Scale Macrolide Synthesis

During the optimization of the 18-membered macrolide core for the HCV drug Glecaprevir on a 41 kg scale, extensive catalyst screening was conducted to overcome byproduct contamination and high catalyst loading requirements [1]. Zhan Catalyst-1B was the selected catalyst, affording a product yield of 82% while restricting the unreacted starting material to just 4% [1]. Furthermore, it limited critical impurities, restricting the cis-product to 10.4% and the dimer impurity to 3.1%, demonstrating lower impurity levels than other evaluated baseline catalysts in mass balance and selectivity [1].

Evidence DimensionMacrocyclization Yield and Impurity Control
Target Compound Data82% yield, 3.1% dimer impurity
Comparator Or BaselineBroad catalyst screening baseline (lower yields, higher dimer/cis impurities)
Quantified DifferenceHighest overall product yield (82%) with minimal starting material (4%)
Conditions41 kg scale process route optimization for Glecaprevir (10 mol% loading)

For pharmaceutical procurement, selecting a catalyst that inherently minimizes dimer and cis-isomer impurities directly reduces the need for large-scale, cost-prohibitive column chromatography.

Turnover Frequency and Reduced Loading in Standard RCM

Zhan Catalyst-1B exhibits quantifiable catalytic efficiency in standard ring-closing metathesis (RCM) reactions compared to first- and second-generation Grubbs alternatives [1]. In the benchmark RCM of diethyl diallylmalonate, Zhan Catalyst-1B achieves initial turnover frequencies (TOFs) exceeding 2500 h⁻¹ [1]. This performance allows the catalyst to be deployed at low loadings of 0.1–1 mol%, compared to the 2–5 mol% typically required for Grubbs II catalysts to achieve comparable completion, thereby reducing the overall ruthenium burden in the reaction mixture [1].

Evidence DimensionInitial Turnover Frequency (TOF) and Required Loading
Target Compound DataTOF > 2500 h⁻¹; 0.1–1 mol% loading
Comparator Or BaselineGrubbs II Catalyst (typically 2–5 mol% loading)
Quantified DifferenceUp to 5-fold reduction in required catalyst loading
ConditionsRCM of diethyl diallylmalonate at mild temperatures

Lower catalyst loading directly translates to reduced procurement costs per batch and simplifies downstream trace metal scavenging.

Catalyst Recovery via Differential Solvent Precipitation

A primary operational differentiator of Zhan Catalyst-1B over standard Grubbs and Hoveyda-Grubbs catalysts is its engineered solubility profile, which enables straightforward recovery [1]. The catalyst is highly soluble in reaction solvents such as dichloromethane, dichloroethane, and toluene, but is strictly insoluble in protic solvents like methanol and ethanol [1]. This allows the active catalyst to be recovered post-reaction via simple precipitation and filtration, bypassing the complex silica gel chromatography or specialized metal scavengers required for non-recyclable ruthenium complexes [1].

Evidence DimensionPost-Reaction Catalyst Recovery Method
Target Compound DataDirect precipitation/filtration via alcohol addition
Comparator Or BaselineGrubbs II / Hoveyda-Grubbs II (Requires chromatography or metal scavengers)
Quantified DifferenceElimination of chromatographic purification for catalyst removal
ConditionsStandard organic synthesis workup

The ability to recycle the catalyst via simple filtration drastically lowers the total cost of ownership and improves the process mass intensity (PMI) of the manufacturing route.

Compatibility with Sequential Cascade Catalysis

Zhan Catalyst-1B demonstrates measurable compatibility in complex, multi-catalyst cascade systems where standard catalysts may interfere or degrade [1]. In a sequential ruthenium/chiral phosphoric acid catalyzed cascade for the N-alkylation of indoles (involving RCM, double bond isomerization, and a Mannich reaction), Zhan Catalyst-1B successfully facilitated the initial RCM step without poisoning the subsequent acid-catalyzed asymmetric transformation [1]. This orthogonal compatibility enabled the one-pot synthesis of enantioenriched γ-lactams with up to 92% overall yield and 95% enantiomeric excess (ee) [1].

Evidence DimensionYield and Enantiomeric Excess in Sequential Catalysis
Target Compound DataUp to 92% yield and 95% ee
Comparator Or BaselineBaseline sequential processes (often require intermediate isolation)
Quantified DifferenceHigh yield and ee maintained in a one-pot multi-catalyst cascade
ConditionsRu/chiral phosphoric acid sequential RCM/isomerization/Mannich cascade

The ability to function in one-pot cascade reactions without cross-catalyst deactivation streamlines complex synthetic routes by eliminating intermediate workup steps.

Large-Scale Pharmaceutical Macrocyclization

Zhan Catalyst-1B is the catalyst of choice for the process-scale synthesis of macrocyclic active pharmaceutical ingredients (APIs), such as HCV protease inhibitors. Its ability to drive high-yielding ring-closing metathesis (RCM) while minimizing dimer and cis-isomer impurities makes it critical for routes where downstream chromatography is unscalable [1].

High-Throughput RCM with Cost-Sensitive Catalyst Loading

For industrial applications requiring standard RCM, the high turnover frequency (TOF > 2500 h⁻¹) of Zhan Catalyst-1B allows it to be deployed at 0.1–1 mol% loading. This is ideal for procurement teams looking to reduce ruthenium consumption compared to standard Grubbs II protocols [2].

Green Chemistry and Recyclable Metathesis Workflows

In manufacturing environments prioritizing low Process Mass Intensity (PMI) and minimal trace-metal contamination, Zhan Catalyst-1B offers a distinct advantage. Its specific insolubility in alcohols allows process chemists to recover the active catalyst via simple methanol precipitation, bypassing the need for expensive silica gel chromatography [3].

One-Pot Sequential Cascade Synthesis

Zhan Catalyst-1B is highly suited for advanced synthetic workflows that couple olefin metathesis with subsequent organocatalytic transformations. Its robust stability ensures it does not poison secondary catalysts, enabling streamlined one-pot cascades that yield highly enantioenriched products without intermediate isolation [4].

Hydrogen Bond Acceptor Count

6

Exact Mass

733.144559 g/mol

Monoisotopic Mass

733.144559 g/mol

Heavy Atom Count

43

Dates

Last modified: 11-23-2023

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